molecular formula C18H18N2O4 B302971 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

カタログ番号 B302971
分子量: 326.3 g/mol
InChIキー: VWNXXIMCDDGWMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. FIPI has been shown to selectively inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In

科学的研究の応用

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. PLD has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the growth and metastasis of various cancer cell lines in vitro and in vivo.
In addition to cancer, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has also been studied for its potential role in cardiovascular disease. PLD has been shown to play a critical role in the regulation of vascular tone and endothelial cell function. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation in animal models of cardiovascular disease.
Furthermore, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential role in neurological disorders, including Alzheimer's disease and Parkinson's disease. PLD has been shown to play a critical role in the regulation of synaptic vesicle trafficking and neurotransmitter release. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

作用機序

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of PLD by binding to the catalytic domain of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that plays a critical role in many cellular processes. Inhibition of PLD activity by 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide leads to a decrease in phosphatidic acid levels, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit cell proliferation, migration, and invasion by suppressing the activity of PLD. In vascular endothelial cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve endothelial function and reduce vascular inflammation by inhibiting PLD activity. In neuronal cells, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting PLD activity.

実験室実験の利点と制限

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PLD inhibition, its availability and cost-effectiveness, and its ability to be used in various cell types and animal models. However, 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential off-target effects and the need for careful optimization of dosing and treatment duration to avoid toxicity and side effects.

将来の方向性

There are several future directions for further research on 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of research is the identification of novel signaling pathways and targets that are regulated by PLD and can be targeted for therapeutic intervention. Furthermore, the potential use of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in combination with other drugs or therapies for synergistic effects should be explored. Finally, more studies are needed to elucidate the potential side effects and toxicity of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide in various cell types and animal models to ensure its safety for clinical use.

合成法

The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of isobutylamine with 2-furylmethyl chloroformate, followed by the reaction with 5-isoindolinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of 2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been optimized to produce high yields and purity, making it a readily available and cost-effective inhibitor for research purposes.

特性

製品名

2-(2-furylmethyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

分子式

C18H18N2O4

分子量

326.3 g/mol

IUPAC名

2-(furan-2-ylmethyl)-N-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)9-19-16(21)12-5-6-14-15(8-12)18(23)20(17(14)22)10-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21)

InChIキー

VWNXXIMCDDGWMJ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

正規SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

溶解性

25.9 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。